
1-(Indol-3-ylmethyl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features both an indole and a benzimidazole moiety. These two heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The fusion of these two structures in a single molecule can potentially lead to compounds with unique and potent biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an indole derivative with a benzimidazole precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 1H-benzo[d]imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to reflux in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods can be optimized to produce the compound in large quantities while maintaining high purity and consistency .
化学反应分析
Types of Reactions
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学研究应用
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors such as colchicine . The compound’s ability to interact with multiple targets makes it a promising candidate for further drug development .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole.
1H-Benzo[d]imidazole: Another precursor used in the synthesis.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is unique due to its dual indole and benzimidazole structure, which allows it to exhibit a wide range of biological activities. This dual structure also provides multiple sites for chemical modification, making it a versatile compound for drug development and other applications .
属性
CAS 编号 |
19714-17-1 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(1H-indol-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-2-6-14-13(5-1)12(9-17-14)10-19-11-18-15-7-3-4-8-16(15)19/h1-9,11,17H,10H2 |
InChI 键 |
QMFQEERNWCMSEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



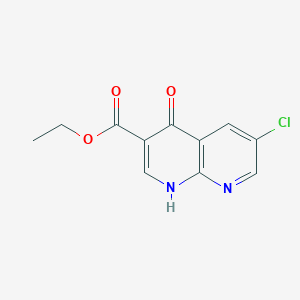
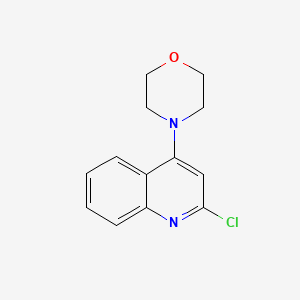

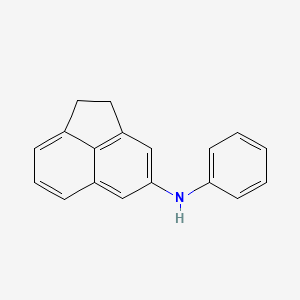


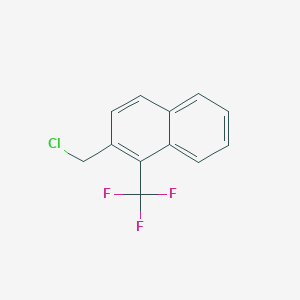

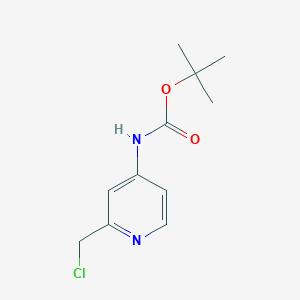
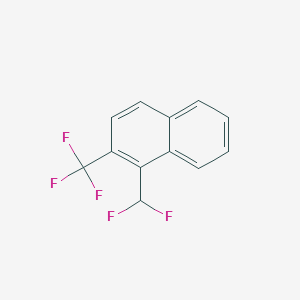
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)
![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)
